5-Amino-3-methyl-isothiazole-4-carbonitrile

概要

説明

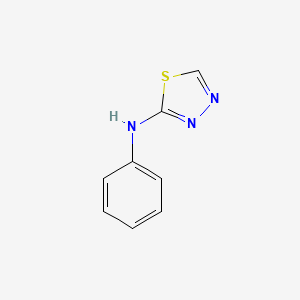

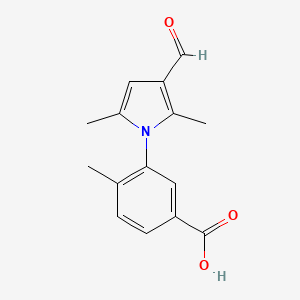

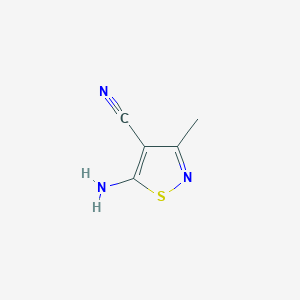

“5-Amino-3-methyl-isothiazole-4-carbonitrile” is a chemical compound with the molecular formula C5H5N3S and a molecular weight of 139.18 g/mol . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “5-Amino-3-methyl-isothiazole-4-carbonitrile” consists of 5 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom . More detailed structural analysis, such as bond lengths and angles, are not available in the retrieved sources.

Chemical Reactions Analysis

The chemical reactions involving “5-Amino-3-methyl-isothiazole-4-carbonitrile” are not explicitly mentioned in the retrieved sources.

Physical And Chemical Properties Analysis

“5-Amino-3-methyl-isothiazole-4-carbonitrile” is a solid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the retrieved sources .

科学的研究の応用

Applications in Industrial and Synthetic Chemistry

Industrial Applications of Amino-Triazoles : Amino-1,2,4-triazoles, a class of compounds to which 5-Amino-3-methyl-isothiazole-4-carbonitrile belongs, have been utilized extensively in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their use extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, showcasing their versatility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Synthesis and Pharmaceutical Applications : The reactivity of 1,2,4-triazole-3-thione derivatives, related to the chemical family of 5-Amino-3-methyl-isothiazole-4-carbonitrile, has been studied, revealing their potential in synthesizing compounds with high antioxidant and antiradical activity, impacting overall condition and biochemical processes in patients who received high doses of radiation (Kaplaushenko, 2019).

Applications in Pharmacology and Drug Design

Pharmacological Review of Phenolic Acids : The pharmacological profile of Chlorogenic Acid (CGA) is of interest due to its widespread presence and diverse therapeutic roles, including antioxidant, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertension properties. This research underlines the significance of such compounds, closely related to the chemical structure of 5-Amino-3-methyl-isothiazole-4-carbonitrile, in various therapeutic domains (Naveed et al., 2018).

Synthesis and Properties of Triazole Derivatives : The physico-chemical properties and methods of synthesis of 3-thio- and 3-thio-4-amino derivatives of 1,2,4-triazole, chemically akin to 5-Amino-3-methyl-isothiazole-4-carbonitrile, have been explored. These compounds find application in pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. Their widespread use in optical materials, photosensitizers, antioxidants, additives for fuels and oils, and as corrosion inhibitors highlights their industrial and medical significance (Parchenko, 2019).

Patent Review of Triazole Derivatives : A comprehensive review of patents pertaining to the 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole families, to which 5-Amino-3-methyl-isothiazole-4-carbonitrile is related, has been conducted. This review highlights the continuous interest and research in developing new triazoles with diverse biological activities, emphasizing their potential in treating various diseases and conditions (Ferreira et al., 2013).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-amino-3-methyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-3-4(2-6)5(7)9-8-3/h7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQFZPWSFDVYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363506 | |

| Record name | 5-amino-3-methylisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-methyl-isothiazole-4-carbonitrile | |

CAS RN |

41808-35-9 | |

| Record name | 5-Amino-3-methyl-4-isothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41808-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-3-methylisothiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)